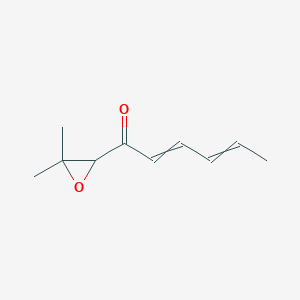
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one is a chemical compound characterized by the presence of an oxirane ring and a conjugated diene system
Métodos De Preparación
The synthesis of 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the epoxidation of a suitable diene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products depending on the nucleophile used.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one exerts its effects involves the reactivity of the oxirane ring and the conjugated diene system. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and other biochemical phenomena .
Comparación Con Compuestos Similares
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:
9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol: Similar in structure but with additional methyl groups and a longer carbon chain.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains a chromenone ring, making it structurally distinct.
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: Features a different substitution pattern on the oxirane ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Propiedades
Número CAS |
51945-40-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(3,3-dimethyloxiran-2-yl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-8(11)9-10(2,3)12-9/h4-7,9H,1-3H3 |
Clave InChI |
QMYIFOYBFLOHRR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)C1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


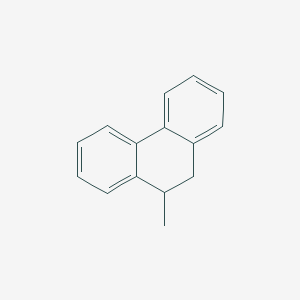

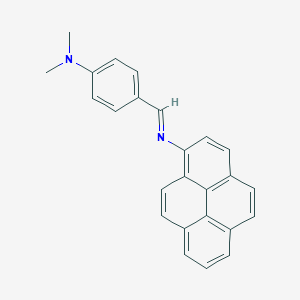


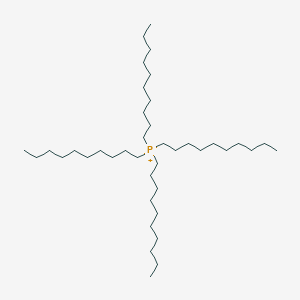
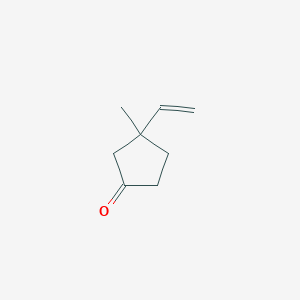
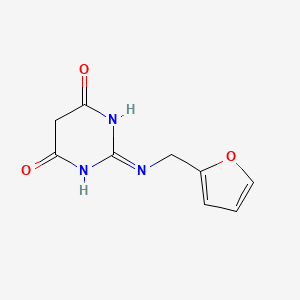
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

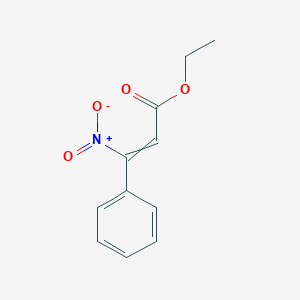

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

